

Application Note: Tenovin-1 in Renal Fibrosis Models

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Compound Focus: Tenovin-1

CAS No.: 380315-80-0

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Mechanism of Action: **Tenovin-1** is a potent selective inhibitor of the deacetylase activity of SIRT1 and SIRT2 [1] [2]. In high-fat diet (HFD)-induced models of diabetic nephropathy, its protective effects against renal fibrosis are primarily mediated through:

- **Antioxidant Pathways:** Restoring the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), and reducing oxidative damage markers such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG) [1] [3].
- **Anti-inflammatory and Anti-fibrotic Pathways:** Reducing pro-inflammatory cytokines (e.g., IL-1 β , IL-6, TNF α), inhibiting the expression of extracellular matrix (ECM) proteins (e.g., collagen I, fibronectin, α -SMA), and suppressing apoptosis in kidney tissues [1] [2] [3].
- **Signaling Pathway Modulation:** Attenuating the phosphorylation of growth factor receptors (EGFR, PDGFR- β) and the downstream STAT3 signaling pathway [1] [3]. Recent studies also highlight that SIRT2 inhibition can alleviate renal tubule injury and inflammation by modulating the acetylation and activity of transcription factors like c-Jun/c-Fos [4].

Experimental Protocols

The following protocols are synthesized from recent studies utilizing **Tenovin-1** in rodent models of renal fibrosis and in vitro assays.

In Vivo Protocol for HFD-Induced Diabetic Nephropathy in ZDF Rats

This protocol is adapted from a study demonstrating the efficacy of **Tenovin-1** in ameliorating renal fibrosis in Zucker Diabetic Fatty (ZDF) rats [1] [3].

- **Animal Model:** Male ZDF rats (adult, 250 ± 25 g) are a commonly used model for type 2 diabetes and metabolic syndrome.
- **Disease Induction:** Diabetes is induced by feeding the rats a **High-Fat Diet (HFD) with 60% fat** for a duration of 10 weeks [1] [3]. Rats with blood glucose concentrations greater than 250 mg/dL are considered diabetic and included in the study.
- **Dosing Regimen:**
 - **Compound:** **Tenovin-1** [1].
 - **Dosage:** **45 mg/kg body weight** [1] [3].
 - **Route of Administration:** Intraperitoneal (i.p.) injection [1] [3].
 - **Treatment Duration:** Administered for ten weeks to the HFD-fed rats [1].
 - **Control Group:** Rats fed a normal chow diet.
- **Sample Collection:** Blood samples are collected from the tail vein. Serum is obtained by centrifuging blood at $2000\times g$ for 10 minutes. Urine is collected using metabolic cages. Kidney tissues are perfused with saline and stored at -80°C for subsequent analysis [1].

In Vitro Protocol for HG-Treated NRK-52E Cells

This cell-based assay details the use of **Tenovin-1** to mitigate profibrotic effects in rat renal proximal tubular epithelial cells (NRK-52E) [1] [3].

- **Cell Line:** NRK-52E cells (rat renal proximal tubular epithelial cell line).
- **Treatment:**
 - **Induction:** Treatment with **High Glucose (HG)** to simulate a diabetic condition [1] [3].
 - **Intervention:** Co-treatment with **Tenovin-1**. The specific concentration used in the cited study was not detailed, but other sirtuin inhibitors (e.g., AGK2) have been used in the $20\ \mu\text{M}$ range in similar renal cell culture models [4].
- **Endpoint Analysis:** Assessment of apoptosis (e.g., via TUNEL assay, Annexin V-FITC staining) and measurement of ECM protein levels (e.g., collagen IV, α -SMA, fibronectin) [1] [3].

Summary of Key Experimental Data

The tables below summarize quantitative data from the referenced in vivo study to illustrate the efficacy of **Tenovin-1**.

Table 1: Effect of Tenovin-1 on Renal Function and Oxidative Stress in HFD-fed ZDF Rats

Parameter	HFD Group vs. Control	HFD + Tenovin-1 (45 mg/kg)	Notes / Assay
Blood Urea Nitrogen (BUN)	Increased	Significant reduction	Measured in serum [1]
Serum Creatinine (sCr)	Increased	Significant reduction	Measured in serum [1]
Urinary Microalbumin	Increased	Significant reduction	Measured in urine [1] [3]
Malondialdehyde (MDA)	Increased	Significant reduction	Lipid peroxidation marker [1] [3]
8-OHdG	Increased	Significant reduction	DNA oxidative damage marker [1]
Catalase (CAT) Activity	Decreased	Significant restoration	Antioxidant enzyme [1]
SOD Activity	Decreased	Significant restoration	Antioxidant enzyme [1]

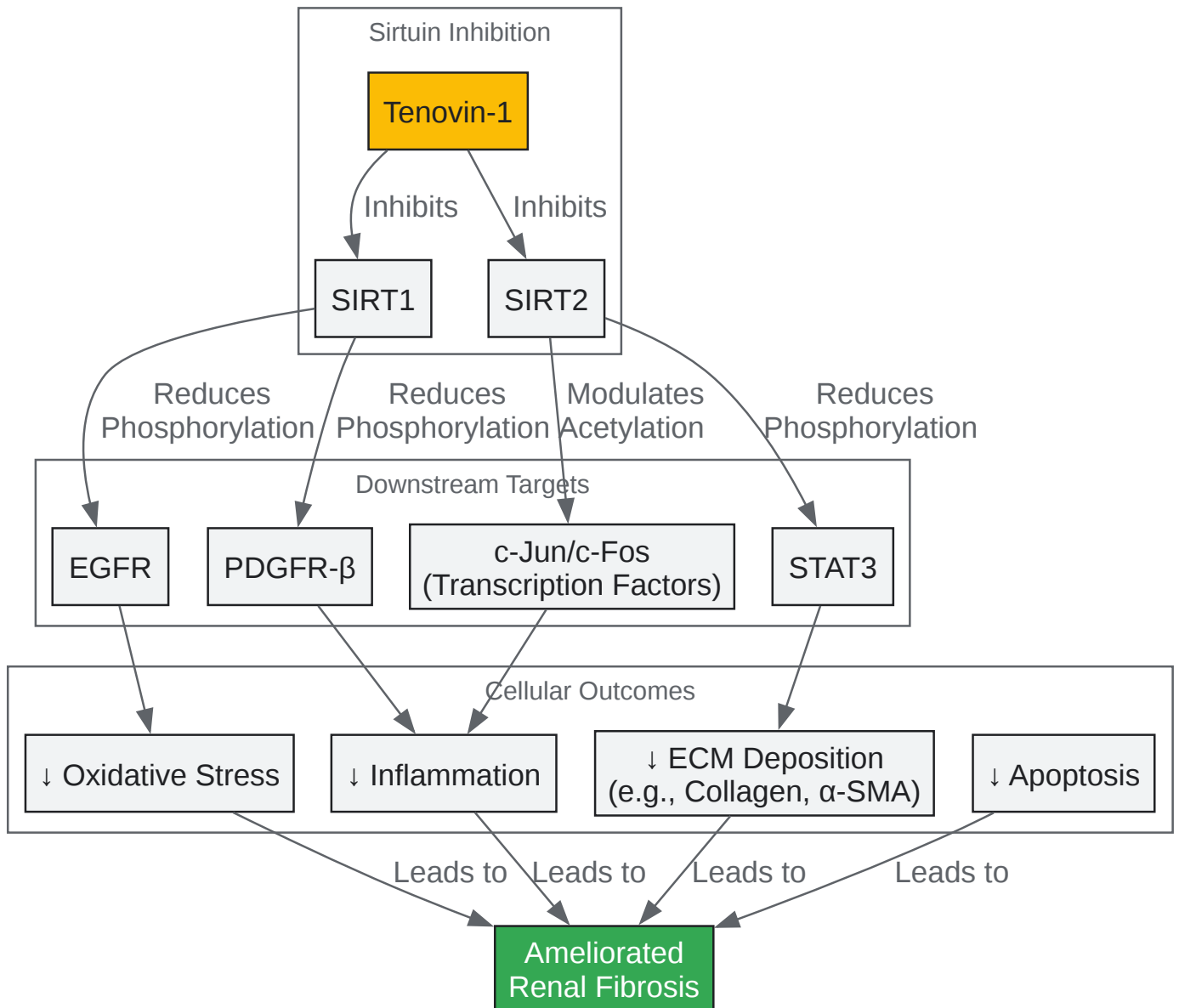
Table 2: Effect of Tenovin-1 on Inflammatory and Fibrotic Markers

Marker Type	Specific Marker	HFD Group vs. Control	HFD + Tenovin-1 (45 mg/kg)	Notes
Inflammatory Cytokines	IL-1 β , IL-6, TNF α	Increased	Significant reduction	Measured in serum/kidney tissue [1] [2]
Anti-inflammatory Cytokine	IL-10	Decreased	Significant increase	[1] [3]

Marker Type	Specific Marker	HFD Group vs. Control	HFD + Tenovin-1 (45 mg/kg)	Notes
ECM & Fibrosis Proteins	Collagen I, Fibronectin, α -SMA	Increased	Significant reduction	In kidney tissue & NRK-52E cells [1] [3]
Apoptosis	Apoptotic cells	Increased	Significant reduction	TUNEL assay in kidney tissue [1]

Tenovin-1 Signaling Pathway in Renal Fibrosis

The diagram below synthesizes the key molecular mechanisms by which **Tenovin-1** exerts its anti-fibrotic effects, as identified in the cited research.



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Key Considerations for Researchers

- **Model Selection:** The ZDF rat fed a HFD is a robust and validated model for studying diabetic nephropathy and associated renal fibrosis. The protocol requires a 10-week induction period [1] [3].
- **Dosing Specifics:** The established effective dose is 45 mg/kg via i.p. injection. Further dose-response studies may be needed to optimize efficacy in other models or for different treatment durations.

- **Mechanistic Validation:** The proposed signaling pathways provide a framework. Researchers should confirm the modulation of these targets (e.g., p-STAT3, SIRT1/2 levels, ECM proteins) in their specific experimental systems using Western blot, ELISA, or IHC.
- **Recent Insights:** Growing evidence underscores a critical role for **SIRT2** in renal tubule injury and inflammation in diabetic models via deacetylation of c-Jun/c-Fos, reinforcing **Tenovin-1** as a relevant investigative tool [5] [4].

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References

1. Tenovin-1 Ameliorates Renal Fibrosis in High-Fat-Diet ... [pmc.ncbi.nlm.nih.gov]
2. Tenovin-1, a Selective SIRT1/2 Inhibitor, Attenuates High- ... [ijbs.com]
3. tenovin-1-ameliorates-renal-fibrosis-in-high-fat-diet- ... [bohrium.com]
4. Sirtuin 2 exacerbates renal tubule injury and inflammation ... [link.springer.com]
5. Untargeted metabolomic and proteomic analysis implicates ... [nature.com]

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